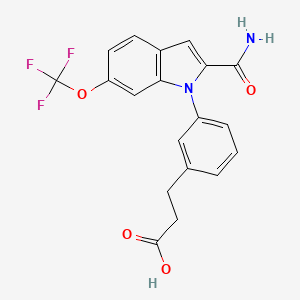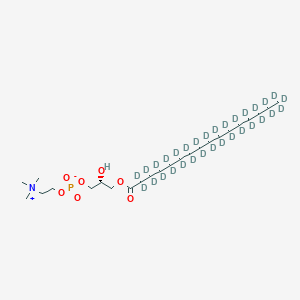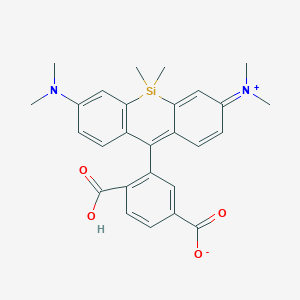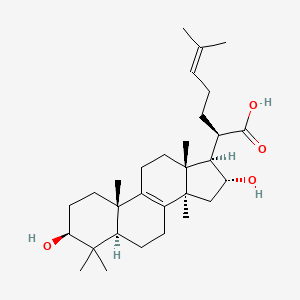
Ribamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ribamine hydrochloride is a chemical compound derived from riboflavin (vitamin B2). It is an important intermediate in the synthesis of various riboflavin analogs and derivatives. Riboflavin is an essential nutrient for humans and animals, playing a crucial role in cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ribamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ribose with ammonia under high pressure and temperature to produce ribamine . This intermediate is then reacted with hydrochloric acid to form this compound. An alternative method involves the direct coupling of ribose with dichloro-aniline, followed by nitration and catalyzed hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the fermentation of riboflavin using strains of Bacillus subtilis or Ashbya gossypii . The riboflavin is then chemically modified through a series of reactions to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ribamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form riboflavin derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms of riboflavin.
Substitution: Substitution reactions can introduce different functional groups into the ribamine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, hydrochloric acid, dichloro-aniline, and various catalysts for hydrogenation and nitration . Reaction conditions often involve high pressure and temperature to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various riboflavin analogs and derivatives, which have applications in pharmaceuticals, food additives, and other industries .
Aplicaciones Científicas De Investigación
Ribamine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Ribamine hydrochloride exerts its effects by acting as a precursor to riboflavin, which is a coenzyme for various flavoproteins involved in oxidation-reduction reactions. These reactions are essential for cellular metabolism and energy production. Riboflavin derivatives also interact with specific molecular targets, such as enzymes involved in the biosynthesis of flavins .
Comparación Con Compuestos Similares
Ribamine hydrochloride is similar to other riboflavin analogs and derivatives, such as 7,8-dichloro-riboflavin and phenylazoribitylamine . it is unique in its specific chemical structure and reactivity, which make it a valuable intermediate in the synthesis of various riboflavin-based compounds. Other similar compounds include sulfanilamide and p-aminobenzoic acid, which share structural similarities and are used in related biochemical pathways .
Propiedades
Fórmula molecular |
C5H14ClNO4 |
|---|---|
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
(2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5-;/m0./s1 |
Clave InChI |
AFXRVZLJKFHWPY-VEGRVEBRSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)N.Cl |
SMILES canónico |
C(C(C(C(CO)O)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)

![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)



![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)

